molecular formula C18H13N3O3S B2449258 N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide CAS No. 868376-93-6

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide

Numéro de catalogue B2449258
Numéro CAS: 868376-93-6
Poids moléculaire: 351.38
Clé InChI: RNTMDDIXSGDHCV-HNENSFHCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, also known as MPT0B390, is a novel small molecule compound that has been synthesized for its potential application in cancer treatment. This compound has shown promising results in various scientific research studies, demonstrating its ability to inhibit cancer cell growth and induce apoptosis.

Applications De Recherche Scientifique

Therapeutic Applications and Anticancer Properties
Benzothiazole derivatives, including N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, have been noted for their broad spectrum of pharmaceutical applications, particularly in antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Notably, the structurally simple 2-arylbenzothiazoles have shown potential as antitumor agents. The versatility of the benzothiazole scaffold allows it to serve as a ligand for various biomolecules, driving medicinal chemists' interest in developing therapies for diseases, especially cancer (Kamal et al., 2015). Furthermore, recent advancements emphasize the role of benzothiazole derivatives in developing new chemotherapeutics. The structural modifications and development of benzothiazole conjugates have been a focus for their potential as new antitumor agents (Ahmed et al., 2012).

Structural Activity and Importance
The unique structure of benzothiazole, particularly the presence of a methine center in the thiazole ring, makes it a significant heterocyclic compound in medicinal chemistry. Compounds containing the benzothiazole ring have exhibited various pharmacological activities like antiviral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer effects. Substitutions on specific carbon atoms in the benzothiazole ring have led to a variety of biological activities, highlighting the compound's relevance in medicinal chemistry (Bhat & Belagali, 2020).

Current Development Trends
The ongoing research in benzothiazole-based medicinal chemistry has seen a surge, especially in the development of BTA-based compounds as therapeutic agents. These compounds are used to treat various diseases and possess a high degree of structural diversity, beneficial for discovering new therapeutic agents. The wide range of pharmacological activity observed in individual BTA derivatives indicates that this series of compounds holds significant interest in medicinal chemistry (Keri et al., 2015). Moreover, recent patent reviews (2015–2020) on benzothiazoles have highlighted their notable potential as therapeutic agents for various diseases, especially cancer, underscoring their importance as a scaffold in drug development (Law & Yeong, 2022).

Propriétés

IUPAC Name

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-3-10-20-16-12(2)6-4-9-15(16)25-18(20)19-17(22)13-7-5-8-14(11-13)21(23)24/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTMDDIXSGDHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.